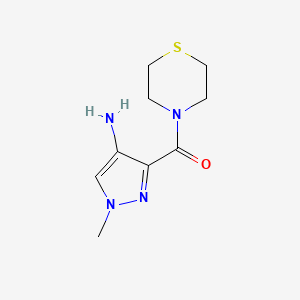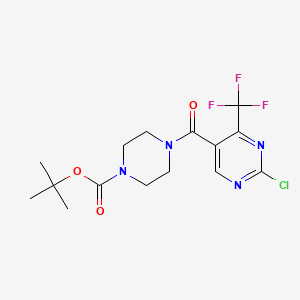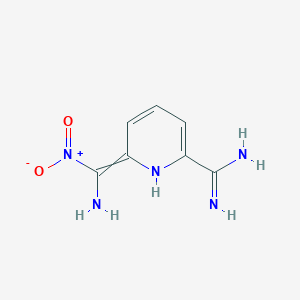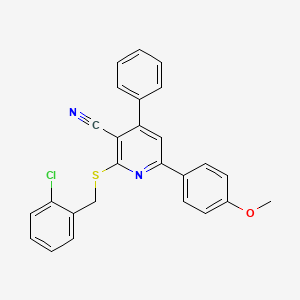![molecular formula C11H12N2O2 B11785254 Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785254.png)
Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The structure of this compound includes a benzimidazole ring substituted with a methyl group and an ester functional group, making it a versatile molecule for chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with methyl 2-bromoacetate under basic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives with different properties and applications .
Applications De Recherche Scientifique
Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as tubulin polymerase, which is crucial for cell division. This inhibition can lead to the disruption of microtubule formation, ultimately causing cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, contributing to its antimicrobial and antifungal activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
- Methyl 2-(2-methyl-1H-benzo[d]imidazol-2-yl)acetate
- Methyl 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetate
Uniqueness
Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is unique due to its specific substitution pattern on the benzimidazole ring. This substitution can influence its chemical reactivity, biological activity, and overall properties compared to other similar compounds. The presence of the methyl group at the 2-position and the ester functional group at the 5-position provides distinct characteristics that can be exploited for various applications .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 2-(2-methyl-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-4-3-8(5-10(9)13-7)6-11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
Clé InChI |
WZUREQSQWDWVNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)


![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)
![2-Amino-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11785211.png)

![Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate](/img/structure/B11785234.png)
![Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11785235.png)

![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)




